molecular formula C7H2F3NO4 B3324141 2,3,5-Trifluoro-4-nitrobenzoic acid CAS No. 1806336-88-8

2,3,5-Trifluoro-4-nitrobenzoic acid

Cat. No.: B3324141
CAS No.: 1806336-88-8
M. Wt: 221.09 g/mol
InChI Key: DQBSWNZYHPWTQF-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H2F3NO4 It is a derivative of benzoic acid, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-4-nitrobenzoic acid typically involves the nitration of 2,3,5-trifluorobenzoic acid. The process generally includes the following steps:

    Nitration Reaction: Fuming nitric acid is added dropwise to an ice-cooled solution of 2,3,5-trifluorobenzoic acid in the presence of concentrated sulfuric acid.

    Isolation and Purification: The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and concentrated sulfuric acid.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonium hydroxide solution.

Major Products:

    Amino Derivatives: Formed through substitution and reduction reactions.

    Other Fluorinated Compounds: Resulting from further functionalization of the trifluorobenzoic acid core.

Scientific Research Applications

2,3,5-Trifluoro-4-nitrobenzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-nitrobenzoic acid primarily involves its ability to undergo various chemical transformations. The presence of electron-withdrawing fluorine atoms and the nitro group significantly influences its reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trifluoro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceutical agents.

Properties

IUPAC Name

2,3,5-trifluoro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)5(10)6(3)11(14)15/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBSWNZYHPWTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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